molecular formula C9H7ClN2O2 B2485055 Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1168090-92-3

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate

Cat. No. B2485055
CAS RN: 1168090-92-3
M. Wt: 210.62
InChI Key: LHXRTDJUZZEEQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, involves starting from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. Characterization techniques such as IR, 1^1H NMR, HRMS, and UV-vis absorption are employed to confirm the structure of the synthesized compounds (Yan-qing Ge et al., 2014).

Molecular Structure Analysis

For related structures, the molecular configuration is often validated through X-ray diffraction, compared against density-functional-theory (DFT) calculations. The study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provides insight into the molecular structure, utilizing techniques such as 1H, 13C NMR, IR spectroscopies, and HRMS analyses (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

The creation of various chloroimidazo[4,5-c]pyridines and related derivatives highlights innovative synthetic routes and the chemical reactivity of such compounds. The work by R. Rousseau and R. K. Robins (1965) emphasizes the development of new methods for preparing chloroimidazo pyridines, demonstrating their chemical versatility (R. Rousseau & R. K. Robins, 1965).

Physical Properties Analysis

The synthesis and fluorescent molecular rotor studies of novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde reveal the physical properties of these compounds, such as their absorption λmax and emission λmax, and their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Chemical Properties Analysis

Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, for instance, highlights the synthesis and evaluation of these compounds for various biological activities, offering a window into the chemical properties and potential applicability of similar structures (E. Abignente et al., 1982).

Scientific Research Applications

Synthesis and Characterization

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives. These derivatives were characterized using various methods such as IR, NMR, HRMS, and UV-vis absorption, showcasing their fluorescence spectral characteristics (Yan-qing Ge et al., 2014).

Synthesis of Chloroimidazo Derivatives

Another application is in the synthesis of chloroimidazo[4,5-c]pyridines and related derivatives. A new and convenient route was developed for the synthesis of these compounds, including 6-chloroimidazo[4,5-c]pyridine and 4,6-dichloroimidazo[4,5-c]pyridine. This method emphasizes the ring closure of requisite chloro-3.4-diaminopyridines with ethyl orthoformate and acetic anhydride (R. Rousseau & R. K. Robins, 1965).

Exploration of Optical Properties

In the domain of optical properties, the synthesis and properties of 4-haloimidazo[4,5-c]pyridin-2-ones were investigated. This study revealed the lability of the nitro group in these compounds and examined various reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Y. M. Yutilov & I. A. Svertilova, 1994).

Development of Fluorescent Molecular Rotors

Further, the synthesis of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was conducted. This study provided insights into the viscosity sensing properties of these FMRs, which can be essential in various analytical and biological applications (S. D. Jadhav & N. Sekar, 2017).

Research in Coordination Polymers

Additionally, research involving the construction of coordination polymers using a new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid (H2L1), demonstrated the synthesis of various dimensional complexes. This research is significant in the field of supramolecular chemistry and materials science (Meng-Ru Yin et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXRTDJUZZEEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-formylaminomethylnicotinic acid methyl ester (42.6 g, 0.19 mol) in toluene (400 mL) was added phosphorous (V) oxychloride (18.2 mL, 0.20 mol) and the reaction mixture heated at 65° C. for 1.5 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (200 mL) before treating with sodium hydroxide solution (2 M) to adjust pH˜8. The layers were separated and the aqueous layer extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine (100 mL), dried (MgSO4) then charcoal (˜5 g) was added and the solution mixed for 5 minutes before being filtered and concentrated in vacuo to yield the title compound as a tan solid (34.4 g, 88%) 1H NMR (CDCl3, 400 MHz) 8.52 (1H, s), 7.57 (1H, s), 7.45 (1H, d, J=9.3 Hz), 7.25 (1H, d, J=9.1 Hz), 3.97 (3H, s).
Name
2-chloro-6-formylaminomethylnicotinic acid methyl ester
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
88%

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